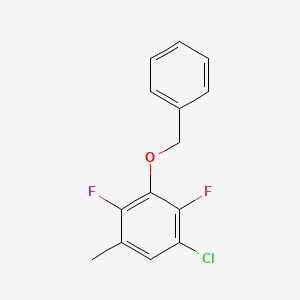
Tert-butyl N-(4-chlorophenyl)-N-propylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(4-chlorophenyl)-N-propylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a 4-chlorophenyl group, and a propyl group attached to a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-chlorophenyl)-N-propylcarbamate typically involves the reaction of tert-butyl chloroformate with N-(4-chlorophenyl)-N-propylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-Butyl chloroformate+N-(4-chlorophenyl)-N-propylamine→tert-butyl N-(4-chlorophenyl)-N-propylcarbamate+HCl
The reaction is typically conducted at room temperature under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: Tert-butyl N-(4-chlorophenyl)-N-propylcarbamate can undergo oxidation reactions, particularly at the propyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiolate (KSR) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates with different functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-(4-chlorophenyl)-N-propylcarbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving carbamate-sensitive enzymes such as acetylcholinesterase.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They may exhibit pharmacological activities such as anti-inflammatory or analgesic effects.
Industry
In the industrial sector, this compound can be used in the formulation of agrochemicals, including herbicides and pesticides, due to its potential bioactivity.
作用機序
The mechanism of action of tert-butyl N-(4-chlorophenyl)-N-propylcarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form a covalent bond with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- Tert-butyl N-(4-chlorophenyl)carbamate
- Tert-butyl N-propylcarbamate
- N-(4-chlorophenyl)-N-propylcarbamate
Uniqueness
Tert-butyl N-(4-chlorophenyl)-N-propylcarbamate is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both the tert-butyl and propyl groups, along with the 4-chlorophenyl moiety, distinguishes it from other carbamates and influences its chemical behavior and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
tert-butyl N-(4-chlorophenyl)-N-propylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-5-10-16(13(17)18-14(2,3)4)12-8-6-11(15)7-9-12/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZZDWSIDDRZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=C(C=C1)Cl)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[(2-chloro-5-fluorophenyl)methyl]carbamate](/img/structure/B8031951.png)


![2-chloro-1-[(4-methylbenzene)sulfonyl]-1H-pyrrole](/img/structure/B8031960.png)








